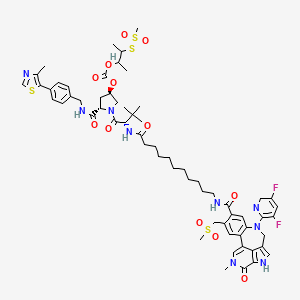

PROTAC BRD4 Degrader-12

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C62H77F2N9O12S4 |

|---|---|

Molecular Weight |

1306.6 g/mol |

IUPAC Name |

[(3R,5S)-1-[(2S)-2-[11-[[8-(3,5-difluoro-2-pyridinyl)-15-methyl-4-(methylsulfonylmethyl)-14-oxo-8,12,15-triazatetracyclo[8.6.1.02,7.013,17]heptadeca-1(16),2(7),3,5,10,13(17)-hexaene-5-carbonyl]amino]undecanoylamino]-3,3-dimethylbutanoyl]-5-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-3-yl] 3-methylsulfonylsulfanylbutan-2-yl carbonate |

InChI |

InChI=1S/C62H77F2N9O12S4/c1-36-54(86-35-69-36)40-21-19-39(20-22-40)28-68-58(76)50-26-44(85-61(79)84-37(2)38(3)87-89(9,82)83)32-73(50)60(78)55(62(4,5)6)70-51(74)18-16-14-12-10-11-13-15-17-23-65-57(75)45-27-49-46(24-41(45)34-88(8,80)81)47-33-71(7)59(77)53-52(47)42(29-66-53)31-72(49)56-48(64)25-43(63)30-67-56/h19-22,24-25,27,29-30,33,35,37-38,44,50,55,66H,10-18,23,26,28,31-32,34H2,1-9H3,(H,65,75)(H,68,76)(H,70,74)/t37?,38?,44-,50+,55-/m1/s1 |

InChI Key |

RTGMFKZUBIYNLA-TXWUOVCNSA-N |

Isomeric SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCCCCCCCCCNC(=O)C4=CC5=C(C=C4CS(=O)(=O)C)C6=CN(C(=O)C7=C6C(=CN7)CN5C8=C(C=C(C=N8)F)F)C)OC(=O)OC(C)C(C)SS(=O)(=O)C |

Canonical SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCCCCCCCNC(=O)C4=CC5=C(C=C4CS(=O)(=O)C)C6=CN(C(=O)C7=C6C(=CN7)CN5C8=C(C=C(C=N8)F)F)C)OC(=O)OC(C)C(C)SS(=O)(=O)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of PROTAC BRD4 Degrader-12

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the core mechanism of action of PROTAC BRD4 Degrader-12, a novel heterobifunctional degrader designed for targeted protein degradation. The information presented herein is intended for a technical audience and amalgamates data from peer-reviewed literature and technical datasheets.

Executive Summary

This compound, also identified as compound 9c in seminal research, is a proteolysis-targeting chimera that potently and selectively induces the degradation of the bromodomain and extra-terminal domain (BET) protein BRD4. It accomplishes this by hijacking the cell's native ubiquitin-proteasome system. This molecule is comprised of a ligand that binds to the BRD4 protein, a linker, and a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase. By inducing the proximity of BRD4 to the VHL E3 ligase complex, this compound triggers the ubiquitination and subsequent proteasomal degradation of BRD4, leading to the downregulation of key oncogenes, such as c-Myc, and the suppression of cancer cell proliferation.

Core Mechanism of Action: Ternary Complex Formation and Proteasomal Degradation

The primary mechanism of action of this compound is the formation of a ternary complex consisting of the PROTAC molecule, the target protein (BRD4), and an E3 ubiquitin ligase (VHL). This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the surface of BRD4.

The polyubiquitinated BRD4 is then recognized by the 26S proteasome, a cellular machinery responsible for degrading unwanted or misfolded proteins. The proteasome unfolds and proteolytically cleaves BRD4 into small peptides, effectively eliminating it from the cell. The PROTAC molecule itself is not degraded in this process and is released to induce the degradation of another BRD4 protein, acting in a catalytic manner.

Downstream Signaling Pathways Affected by BRD4 Degradation

BRD4 is a critical epigenetic reader that binds to acetylated histones and recruits transcriptional machinery to promoters and enhancers of target genes. Its degradation has profound effects on cellular signaling, particularly in cancer cells that are dependent on BRD4 for the expression of key oncogenes.

One of the most well-documented downstream effects of BRD4 degradation is the suppression of the master transcription factor, c-Myc. BRD4 directly regulates the transcription of the MYC gene, and its removal leads to a rapid decrease in both c-Myc mRNA and protein levels. This, in turn, results in cell cycle arrest and apoptosis in susceptible cancer cell lines. In the context of prostate cancer, the degradation of BRD4 has also been shown to impact androgen receptor (AR) signaling pathways.

Quantitative Data Summary

The potency of this compound has been quantified in various cellular assays. The following tables summarize the key performance metrics.

Table 1: Degradation Potency of this compound (Compound 9c)

| Cell Line | Target | DC50 (nM) | Dmax (%) | Assay Conditions | Reference |

| PC3 (Prostate Cancer) | BRD4 | 0.24 (conjugated to CLL1 antibody) | >95 | 4-hour treatment | [1][2] |

| PC3 (Prostate Cancer) | BRD4 | 0.39 (conjugated to STEAP1 antibody) | >95 | 4-hour treatment | [1][2] |

DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.

Table 2: Anti-proliferative Activity of a related BRD4 Degrader

| Cell Line | IC50 (nM) | Assay Conditions | Reference |

| PC3 (Prostate Cancer) | 28 | 6-day incubation | [3] |

IC50: Half-maximal inhibitory concentration.

Detailed Experimental Protocols

The following are generalized protocols for key experiments used to characterize the activity of this compound. For specific details, it is recommended to consult the primary literature.

Western Blotting for BRD4 Degradation

Objective: To quantify the extent of BRD4 protein degradation following treatment with the PROTAC.

Workflow:

Methodology:

-

Cell Culture and Treatment: PC3 prostate cancer cells are cultured in appropriate media to ~80% confluency. Cells are then treated with a dose-response range of this compound or vehicle control (e.g., DMSO) for a specified duration (e.g., 4 hours).

-

Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed using a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the lysates is determined using a bicinchoninic acid (BCA) assay to ensure equal loading.

-

SDS-PAGE: Equal amounts of total protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane is blocked with a solution of 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with a primary antibody specific for BRD4. A primary antibody for a loading control protein (e.g., GAPDH, β-actin, or α-tubulin) is also used to normalize for protein loading.

-

Secondary Antibody Incubation: The membrane is washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Chemiluminescent Detection: After further washing, the protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Densitometry Analysis: The intensity of the BRD4 band is quantified using image analysis software and normalized to the loading control. The percentage of degradation is calculated relative to the vehicle-treated control.

Cell Viability Assay (e.g., MTS Assay)

Objective: To determine the effect of BRD4 degradation on cancer cell proliferation and viability.

Methodology:

-

Cell Seeding: Prostate cancer cells (e.g., LNCaP) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with a serial dilution of this compound or a vehicle control.

-

Incubation: The plates are incubated for an extended period (e.g., 6 days) to allow for effects on cell proliferation to manifest.

-

MTS Reagent Addition: Following the incubation period, a solution containing a tetrazolium compound (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium, inner salt; MTS) and an electron coupling reagent (phenazine ethosulfate; PES) is added to each well.

-

Incubation and Absorbance Reading: The plates are incubated for 1-4 hours at 37°C. During this time, viable cells with active metabolism convert the MTS into a soluble formazan product. The quantity of formazan is measured by recording the absorbance at 490 nm using a microplate reader.

-

Data Analysis: The absorbance values are background-corrected, and the cell viability is expressed as a percentage of the vehicle-treated control. The IC50 value is calculated by fitting the data to a dose-response curve.

Conclusion

This compound represents a potent and selective tool for the targeted degradation of BRD4. Its mechanism of action, centered on the formation of a ternary complex with the VHL E3 ligase, leads to the efficient elimination of BRD4 via the ubiquitin-proteasome system. This results in the downregulation of critical oncogenic signaling pathways, most notably the c-Myc axis, and subsequent inhibition of cancer cell proliferation. The in-depth understanding of its mechanism and the availability of robust experimental protocols are crucial for its further development and application in oncology research and therapeutics.

References

The Core Function of BRD4 in Transcriptional Regulation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bromodomain-containing protein 4 (BRD4) has emerged as a critical regulator of gene expression, playing a pivotal role in the orchestration of transcription. As a member of the Bromodomain and Extra-Terminal (BET) family of proteins, BRD4 functions as an epigenetic reader, recognizing and binding to acetylated lysine residues on histone tails. This interaction serves as a scaffold, recruiting key transcriptional machinery to promoters and enhancers, thereby facilitating the expression of a host of genes involved in cell cycle progression, proliferation, and inflammation. Dysregulation of BRD4 activity is intimately linked to the pathogenesis of various diseases, most notably cancer, making it a prime target for therapeutic intervention. This technical guide provides a comprehensive overview of the core functions of BRD4 in transcription, detailed methodologies for its study, a summary of key quantitative data, and a visualization of its associated signaling pathways.

Introduction to BRD4

BRD4 is a ubiquitously expressed nuclear protein characterized by the presence of two tandem bromodomains (BD1 and BD2) at its N-terminus and an extra-terminal (ET) domain. The bromodomains are responsible for recognizing and binding to acetylated lysine residues, a key epigenetic mark associated with active chromatin. This "reading" of the histone code is central to BRD4's function. The C-terminal domain of BRD4 is crucial for its interaction with the positive transcription elongation factor b (P-TEFb), a key complex in the regulation of transcriptional elongation.

Mechanism of BRD4 in Transcriptional Activation

BRD4's role in transcription is multifaceted, involving the recruitment of transcriptional machinery, regulation of transcriptional elongation, and organization of chromatin architecture.

2.1. Epigenetic Reader and Chromatin Scaffolding:

BRD4's bromodomains exhibit a binding preference for acetylated histone H3 and H4 tails.[1] This interaction tethers BRD4 to active chromatin regions, including promoters and enhancers. Once bound, BRD4 acts as a scaffold, recruiting other essential components of the transcriptional apparatus.

2.2. Recruitment of P-TEFb and Transcriptional Elongation:

A cornerstone of BRD4's function is its interaction with the P-TEFb complex, which consists of cyclin-dependent kinase 9 (CDK9) and a cyclin partner (T1, T2, or K).[2] BRD4 recruits P-TEFb to gene promoters and enhancers.[2] CDK9, the catalytic subunit of P-TEFb, then phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (Pol II) at serine 2 residues. This phosphorylation event is a critical signal that releases Pol II from a paused state at the promoter-proximal region, allowing it to transition into a productive elongation phase and transcribe the full length of the gene.[2]

2.3. Role at Super-Enhancers:

Super-enhancers are large clusters of enhancers that drive the expression of genes crucial for cell identity and disease, particularly in cancer.[3] BRD4 is highly enriched at super-enhancers and plays a critical role in their function.[3][4] By binding to the acetylated histones within these regions, BRD4 helps to maintain the open chromatin structure and recruits the necessary transcriptional machinery to drive high-level expression of key oncogenes, such as MYC.[4] Disruption of BRD4 binding at super-enhancers leads to a preferential downregulation of these critical genes, highlighting a key mechanism for the anti-cancer activity of BRD4 inhibitors.[4]

Signaling Pathways Involving BRD4

BRD4 is a key node in several signaling pathways that control cell growth, survival, and inflammation.

3.1. The BRD4/MYC Axis in Cancer:

The proto-oncogene MYC is a master regulator of cell proliferation and is frequently overexpressed in cancer. BRD4 directly regulates MYC transcription by binding to its promoter and super-enhancer elements.[5][6] This interaction drives high levels of MYC expression, promoting tumorigenesis.[5] Interestingly, there is a feedback loop where MYC protein can inhibit the histone acetyltransferase (HAT) activity of BRD4, thereby modulating its own transcription.[5][7] Furthermore, BRD4 can also regulate MYC protein stability through phosphorylation, marking it for degradation.[7][8]

3.2. BRD4 in NF-κB Signaling and Inflammation:

The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of the inflammatory response. BRD4 acts as a coactivator for NF-κB.[9] Upon inflammatory stimuli, the NF-κB subunit RelA is acetylated at lysine 310.[10] BRD4's bromodomains recognize and bind to this acetylated RelA, recruiting P-TEFb to NF-κB target gene promoters and enhancing their transcription.[9][10] This leads to the production of pro-inflammatory cytokines and other inflammatory mediators. Inhibition of BRD4 can therefore dampen the inflammatory response.[11]

Quantitative Data on BRD4 Function

A growing body of research has provided quantitative insights into the biochemical and cellular functions of BRD4.

Table 1: Binding Affinities of BRD4 Bromodomains

| Interacting Partner | BRD4 Domain | Method | Dissociation Constant (Kd) / IC50 | Reference |

| Tetra-acetylated Histone H4 peptide | BD1 | AlphaScreen | IC50: 77 nM | [12] |

| Tetra-acetylated Histone H4 peptide | BD2 | AlphaScreen | IC50: 33 nM | [12] |

| Di-acetylated Histone H4 (K12acK16ac) | BRD4-S | TR-FRET | Kd: 12 nM (at 150 mM NaCl) | [13] |

| Unmodified Nucleosome | BRD4-S | TR-FRET | Kd: 43 nM (at 150 mM NaCl) | [13] |

| Acetylated Histone H3 (H3K56Ac) | BD1 | ITC | Kd: 23.0 µM | [14] |

| Acetylated Histone H3 (H3K56Ac) | BD2 | ITC | Kd: 49.2 µM | [14] |

Table 2: IC50 Values of BRD4 Inhibitor JQ1 in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 | Reference |

| MM.1S | Multiple Myeloma | ~120 nM | [15] |

| LNCaP | Prostate Cancer | 10 nM | [16] |

| A subset of Lung Adenocarcinoma Cell Lines | Lung Cancer | 0.42–4.19 µM | [17] |

| 11060 (patient-derived) | NUT Midline Carcinoma | 4 nM | [12] |

| Human Small Airway Epithelial Cells | - | 1630 nM (for inhibiting poly(I:C)-induced ISG56 expression) | [18] |

Table 3: Gene Expression Changes upon BRD4 Inhibition/Depletion (RNA-seq)

| Cell Line/System | Condition | Number of Downregulated Genes | Number of Upregulated Genes | Fold Change Threshold | Reference |

| HEK293T | BRD4 knockdown | 887 | 970 | log2FC > ±0.4 | [19] |

| Neural Crest Progenitor Cells (O9-1) | BRD4 depletion (4.5 hours) | 1,050 | 388 | |log2FC| > 1, FDR < 0.05 | [20] |

| Mouse Fibroblasts | Brd4 Knockout | 455 (of 564 cell cycle-regulated genes) | 109 (of 564 cell cycle-regulated genes) | - | [21] |

| hFOB (osteoblast precursors) | JQ1 treatment | More downregulated than upregulated | - | - | [22] |

Experimental Protocols for Studying BRD4 Function

5.1. Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq) for BRD4

ChIP-seq is a powerful technique to identify the genome-wide binding sites of a protein of interest.

Detailed Methodology:

-

Cross-linking: Cells are treated with formaldehyde to cross-link proteins to DNA. The reaction is quenched with glycine.

-

Cell Lysis and Chromatin Shearing: Cells are lysed, and the chromatin is sheared into fragments of 200-500 bp using sonication.

-

Immunoprecipitation: The sheared chromatin is incubated with an antibody specific to BRD4, which is coupled to magnetic beads. This allows for the selective pull-down of BRD4-bound chromatin fragments.

-

Washing: The beads are washed to remove non-specifically bound chromatin.

-

Elution and Reverse Cross-linking: The BRD4-chromatin complexes are eluted from the beads, and the cross-links are reversed by heating.

-

DNA Purification: The DNA is purified to remove proteins and other contaminants.

-

Library Preparation: The purified DNA fragments are prepared for sequencing by ligating adapters to their ends.

-

Sequencing: The DNA library is sequenced using a high-throughput sequencing platform.

-

Data Analysis: The sequencing reads are aligned to a reference genome, and peaks are called to identify regions of BRD4 enrichment.

5.2. RNA-sequencing (RNA-seq) to Analyze Transcriptional Changes upon BRD4 Inhibition

RNA-seq is used to profile the transcriptome and identify genes that are differentially expressed upon perturbation of BRD4 function, for example, by using a small molecule inhibitor like JQ1.

Detailed Methodology:

-

Cell Treatment: Cells are treated with a BRD4 inhibitor (e.g., JQ1) or a vehicle control (e.g., DMSO) for a specified time.

-

RNA Extraction: Total RNA is extracted from the cells using a suitable kit.

-

rRNA Depletion: Ribosomal RNA, which constitutes the majority of total RNA, is removed to enrich for messenger RNA (mRNA).

-

Library Preparation: The enriched mRNA is fragmented, and first-strand cDNA is synthesized using reverse transcriptase. This is followed by second-strand cDNA synthesis.

-

Adapter Ligation and Amplification: Sequencing adapters are ligated to the ends of the cDNA fragments, and the library is amplified by PCR.

-

Sequencing: The prepared library is sequenced on a high-throughput sequencing platform.

-

Data Analysis: The sequencing reads are aligned to a reference genome or transcriptome. Differential gene expression analysis is then performed to identify genes that are significantly up- or downregulated upon BRD4 inhibition.

BRD4 as a Therapeutic Target

The critical role of BRD4 in driving the expression of oncogenes has made it an attractive target for cancer therapy.[23] Small molecule inhibitors that target the bromodomains of BRD4, such as JQ1, have shown significant anti-tumor activity in preclinical models of various cancers, including hematological malignancies and solid tumors.[12][17] These inhibitors work by competitively binding to the acetyl-lysine binding pocket of the bromodomains, thereby displacing BRD4 from chromatin and disrupting its transcriptional program.[12] Several BRD4 inhibitors are currently in clinical trials.

Conclusion

BRD4 is a master regulator of transcription, acting as an epigenetic reader that links chromatin state to gene expression. Its ability to recruit P-TEFb and activate transcriptional elongation, particularly at super-enhancers, places it at the center of cellular processes such as proliferation and inflammation. The dysregulation of BRD4 is a key driver in many cancers, making it a compelling target for the development of novel therapeutics. The experimental approaches detailed in this guide provide a robust framework for the continued investigation of BRD4's complex biology and its role in human disease.

References

- 1. pnas.org [pnas.org]

- 2. BRD4: a general regulator of transcription elongation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BRD4-directed super-enhancer organization of transcription repression programs links to chemotherapeutic efficacy in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Selective Inhibition of Tumor Oncogenes by Disruption of Super-Enhancers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. BRD4 and MYC: Power couple in Transcription and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pnas.org [pnas.org]

- 8. MYC protein stability is negatively regulated by BRD4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. BET Family Protein BRD4: An Emerging Actor in NFκB Signaling in Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Brd4 Coactivates Transcriptional Activation of NF-κB via Specific Binding to Acetylated RelA - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Selective inhibition of BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]

- 13. biorxiv.org [biorxiv.org]

- 14. Frontiers | FGFR2–BRD4 Axis Regulates Transcriptional Networks of Histone 3 Modification and Synergy Between Its Inhibitors and PD-1/PD-L1 in a TNBC Mouse Model [frontiersin.org]

- 15. chemrxiv.org [chemrxiv.org]

- 16. researchgate.net [researchgate.net]

- 17. Sensitivity of human lung adenocarcinoma cell lines to targeted inhibition of BET epigenetic signaling proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 18. (+)-JQ1 | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 19. researchgate.net [researchgate.net]

- 20. escholarship.org [escholarship.org]

- 21. researchgate.net [researchgate.net]

- 22. BRD4 localization to lineage-specific enhancers is associated with a distinct transcription factor repertoire - PMC [pmc.ncbi.nlm.nih.gov]

- 23. aacrjournals.org [aacrjournals.org]

An In-depth Technical Guide to Proteolysis Targeting Chimeras (PROTACs)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis Targeting Chimeras (PROTACs) represent a revolutionary therapeutic modality that has garnered significant attention in the field of drug discovery and development. Unlike traditional small molecule inhibitors that function through occupancy-driven pharmacology, PROTACs operate via an event-driven mechanism, harnessing the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate target proteins.[1][2][3] This unique mechanism of action opens up the possibility of targeting proteins previously considered "undruggable," such as scaffolding proteins and transcription factors, which lack well-defined active sites.[4][5]

The concept of PROTACs was first introduced in 2001, but it was the development of more potent, cell-permeable small molecule-based PROTACs in the mid-2010s that catalyzed the explosion of interest in this technology.[3][6] These heterobifunctional molecules consist of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties.[2][7][8] By bringing the POI and an E3 ligase into close proximity, PROTACs facilitate the ubiquitination of the target protein, marking it for degradation by the 26S proteasome.[2][6][9] As the PROTAC molecule itself is not degraded in this process, it can act catalytically to induce the degradation of multiple target protein molecules.[6][7]

This in-depth technical guide provides a comprehensive overview of the core principles of PROTAC technology, from their mechanism of action and design considerations to detailed experimental protocols for their evaluation and a summary of key quantitative data for prominent PROTAC molecules.

Mechanism of Action

The catalytic cycle of a PROTAC begins with the formation of a ternary complex, consisting of the PROTAC molecule, the target protein of interest (POI), and an E3 ubiquitin ligase.[10] This induced proximity is the cornerstone of PROTAC activity. Once the ternary complex is formed, the E3 ligase facilitates the transfer of ubiquitin from a ubiquitin-conjugating enzyme (E2) to accessible lysine residues on the surface of the POI.[1] This process is repeated to form a polyubiquitin chain, which serves as a recognition signal for the 26S proteasome. The proteasome then unfolds and degrades the polyubiquitinated POI into small peptides. The PROTAC molecule is subsequently released and can engage another POI and E3 ligase, continuing its catalytic cycle.[6][9]

References

- 1. researchgate.net [researchgate.net]

- 2. opnme.com [opnme.com]

- 3. azurebiosystems.com [azurebiosystems.com]

- 4. Detection protein ubiquitination level using immunoprecipitation and western blot methods [protocols.io]

- 5. promega.com [promega.com]

- 6. tandfonline.com [tandfonline.com]

- 7. SLAS2024 [slas2024.eventscribe.net]

- 8. resources.revvity.com [resources.revvity.com]

- 9. scbt.com [scbt.com]

- 10. resources.revvity.com [resources.revvity.com]

The Core of Targeted Protein Degradation: A Technical Guide to von Hippel-Lindau (VHL) E3 Ligase Ligands

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide serves as a comprehensive resource on von Hippel-Lindau (VHL) E3 ligase ligands, pivotal molecules in the field of targeted protein degradation (TPD). We will delve into the core mechanisms, provide quantitative binding data for key ligands, detail essential experimental protocols, and visualize the critical pathways and workflows involved in harnessing the VHL E3 ligase for therapeutic intervention.

Introduction: Hijacking the Cellular Machinery for Therapeutic Gain

The ubiquitin-proteasome system (UPS) is the primary cellular pathway for controlled protein degradation, maintaining cellular homeostasis by eliminating misfolded or no-longer-needed proteins. At the heart of this system are E3 ubiquitin ligases, which provide substrate specificity for ubiquitination and subsequent degradation by the proteasome. The von Hippel-Lindau (VHL) protein is the substrate recognition component of the CRL2VHL E3 ligase complex.

The ability to co-opt this natural degradation machinery using small molecules has given rise to a revolutionary therapeutic modality known as Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that consist of a ligand for a target protein of interest (POI) and a ligand for an E3 ligase, connected by a chemical linker. By simultaneously binding the POI and the E3 ligase, PROTACs induce the formation of a ternary complex, leading to the ubiquitination and subsequent degradation of the target protein.[1][2] VHL has emerged as one of the most successfully exploited E3 ligases in PROTAC design due to its well-defined interaction with its endogenous substrate, the hypoxia-inducible factor 1α (HIF-1α), and the availability of potent, cell-permeable small molecule ligands.[2]

The VHL E3 Ligase Complex and the HIF-1α Signaling Pathway

The VHL E3 ligase complex is a multi-subunit assembly comprising the VHL protein, Elongin B, Elongin C, Cullin 2, and Rbx1.[3] Under normoxic conditions, prolyl hydroxylase domain (PHD) enzymes hydroxylate specific proline residues on the HIF-1α transcription factor. This post-translational modification creates a binding site for VHL, leading to the ubiquitination and proteasomal degradation of HIF-1α, thus keeping its levels low.[4] In hypoxic conditions, the lack of oxygen inhibits PHD activity, allowing HIF-1α to accumulate, translocate to the nucleus, and activate the transcription of genes involved in angiogenesis, glucose metabolism, and cell survival.[5][6][7]

Small molecule VHL ligands are designed to mimic the hydroxylated proline motif of HIF-1α, thereby occupying the substrate-binding pocket of VHL. This competitive binding can be leveraged in two ways: as inhibitors to stabilize HIF-1α for conditions like anemia, or more commonly, as a component of PROTACs to recruit VHL to a new protein target for degradation.[8]

Caption: VHL-mediated degradation of HIF-1α under normoxic versus hypoxic conditions.

Quantitative Data of Key VHL Ligands

The development of potent and specific VHL ligands has been a cornerstone of TPD research. Structure-activity relationship (SAR) studies have led to the optimization of initial hits into highly efficient molecules. Below is a summary of binding affinities for some of the most widely used VHL ligands.

| Ligand | Chemical Structure | Binding Affinity (Kd) to VHL | Assay Method | Reference |

| VH032 | (2S,4R)-1-((S)-2-acetamido-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide | 185 nM | Isothermal Titration Calorimetry (ITC) | [9] |

| VH298 | (2S,4R)-1-((S)-2-(1-cyanocyclopropanecarboxamido)-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide | 80-90 nM | ITC / Fluorescence Polarization (FP) | [2][3][10][11] |

| VH101 | (2S,4R)-1-((S)-2-(1-fluorocyclopropanecarboxamido)-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide | 44 nM | Fluorescence Polarization (FP) | [8] |

| MZ1 (VHL-binding moiety) | Derivative of VH032 | 150 nM | Isothermal Titration Calorimetry (ITC) | [12] |

Experimental Protocols

Accurate and reproducible experimental data are critical for the development and characterization of VHL ligands and the PROTACs derived from them. This section provides detailed methodologies for key in vitro and cellular assays.

VHL Ligand Binding Assays

4.1.1. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This assay is a highly sensitive method for quantifying the binding of a VHL ligand to the VHL complex in a high-throughput format.

-

Principle: The assay measures the proximity between a donor fluorophore (e.g., Europium-labeled anti-tag antibody) bound to a tagged VHL complex and an acceptor fluorophore (e.g., fluorescently labeled HIF-1α peptide or a fluorescent VHL ligand). When the ligand is displaced by a test compound, the FRET signal decreases.

-

Materials:

-

Recombinant tagged VHL/Elongin B/Elongin C (VCB) complex (e.g., His-tagged)

-

Europium-labeled anti-tag antibody (e.g., anti-His)

-

Fluorescently labeled HIF-1α peptide (e.g., biotinylated peptide with a streptavidin-acceptor fluorophore) or a fluorescent VHL probe.

-

Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.01% BSA, 0.01% Tween-20)

-

Test compounds

-

384-well low-volume black plates

-

TR-FRET plate reader

-

-

Procedure:

-

Prepare serial dilutions of the test compounds in assay buffer.

-

In a 384-well plate, add the VCB complex and the Europium-labeled antibody. Incubate for 30 minutes at room temperature.

-

Add the test compounds to the wells.

-

Add the fluorescently labeled HIF-1α peptide or fluorescent probe.

-

Incubate for 60-120 minutes at room temperature, protected from light.

-

Measure the TR-FRET signal on a plate reader with an excitation wavelength of ~340 nm and emission wavelengths of ~620 nm (donor) and ~665 nm (acceptor).

-

Calculate the ratio of acceptor to donor emission and plot against the compound concentration to determine the IC50 value.

-

4.1.2. AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay)

AlphaLISA is another proximity-based assay that is highly sensitive and suitable for high-throughput screening.

-

Principle: Donor beads (e.g., streptavidin-coated) bind to a biotinylated component (e.g., HIF-1α peptide), and acceptor beads (e.g., anti-tag antibody-coated) bind to the tagged VCB complex. Upon binding of VHL to the HIF-1α peptide, the beads are brought into close proximity, allowing a singlet oxygen-mediated energy transfer and light emission. Test compounds that disrupt this interaction will reduce the signal.

-

Materials:

-

Recombinant tagged VCB complex (e.g., GST-tagged)

-

Biotinylated HIF-1α peptide

-

Streptavidin-coated donor beads

-

Anti-tag antibody-coated acceptor beads (e.g., anti-GST)

-

AlphaLISA buffer

-

Test compounds

-

384-well white opaque plates

-

AlphaLISA-compatible plate reader

-

-

Procedure:

-

Prepare serial dilutions of the test compounds.

-

To a 384-well plate, add the biotinylated HIF-1α peptide, the tagged VCB complex, and the test compounds.

-

Incubate for 60 minutes at room temperature.

-

Add a mixture of streptavidin-donor beads and anti-tag acceptor beads.

-

Incubate for 60 minutes at room temperature in the dark.

-

Read the plate on an AlphaLISA-compatible reader.

-

Plot the signal against compound concentration to determine the IC50 value.

-

PROTAC-Mediated Protein Degradation Assay

4.2.1. Western Blotting

Western blotting is the gold-standard method for directly visualizing and semi-quantitatively measuring the degradation of a target protein in cells.

-

Principle: Cells are treated with a PROTAC, and the total protein is extracted. The proteins are separated by size via SDS-PAGE, transferred to a membrane, and the target protein is detected using a specific primary antibody, followed by a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection.

-

Materials:

-

Cell line expressing the target protein and VHL

-

PROTAC of interest

-

Cell culture medium and supplements

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against the target protein

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

ECL Western blotting substrate

-

Chemiluminescence imaging system

-

-

Procedure:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of the PROTAC for a specified time (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).

-

Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

-

Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.

-

Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply the ECL substrate and visualize the protein bands using a chemiluminescence imager.

-

Strip the membrane (if necessary) and re-probe for the loading control.

-

Quantify the band intensities using image analysis software to determine the extent of protein degradation (DC50 and Dmax).

-

Visualizing the PROTAC Workflow

The development and characterization of a VHL-based PROTAC follows a logical workflow, from initial design to cellular validation.

Caption: A typical workflow for the development and validation of VHL-based PROTACs.

Conclusion and Future Directions

VHL E3 ligase ligands have been instrumental in the rapid advancement of targeted protein degradation. The well-understood structural biology of the VHL-HIF-1α interaction has enabled the rational design of potent and selective ligands that serve as powerful handles for PROTACs. The methodologies outlined in this guide provide a robust framework for researchers to evaluate new VHL ligands and to characterize the efficacy of VHL-based PROTACs.

Future research in this area will likely focus on the development of novel VHL ligands with improved physicochemical properties, the exploration of tissue-specific VHL ligands to enhance the therapeutic window of PROTACs, and a deeper understanding of the rules governing the formation and stability of the ternary complex to enable the design of even more potent and selective degraders. The continued innovation in VHL ligand chemistry and assay development will undoubtedly expand the druggable proteome and bring new therapeutic options to patients.

References

- 1. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 2. axonmedchem.com [axonmedchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Development of BODIPY FL VH032 as a High-Affinity and Selective von Hippel–Lindau E3 Ligase Fluorescent Probe and Its Application in a Time-Resolved Fluorescence Resonance Energy-Transfer Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pardon Our Interruption [opnme.com]

- 6. VH032, 1448188-62-2 | BroadPharm [broadpharm.com]

- 7. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 9. selleckchem.com [selleckchem.com]

- 10. VH-298 | PROTAC PEG | AxisPharm [axispharm.com]

- 11. selleckchem.com [selleckchem.com]

- 12. Selective Small Molecule Induced Degradation of the BET Bromodomain Protein BRD4 - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Target Selectivity of PROTAC BRD4 Degrader-12

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed technical overview of the target selectivity profile of PROTAC BRD4 Degrader-12, a representative proteolysis-targeting chimera designed to induce the degradation of the bromodomain and extra-terminal domain (BET) protein BRD4. By hijacking the ubiquitin-proteasome system, this molecule offers a powerful modality for target suppression.[1][2] This guide summarizes key selectivity data, outlines detailed experimental protocols for its characterization, and provides visual diagrams of its mechanism and relevant biological pathways. The data presented is based on the well-characterized BRD4 degrader, dBET1, serving as a model for this compound.[3][4]

Core Mechanism of Action

This compound is a heterobifunctional molecule composed of three key components: a ligand that binds to the target protein (BRD4), a ligand that recruits an E3 ubiquitin ligase (e.g., Cereblon or VHL), and a linker connecting the two.[5][6] Upon entering a cell, the degrader forms a ternary complex, bringing BRD4 into close proximity with the E3 ligase.[1] This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the surface of BRD4, tagging it for recognition and subsequent degradation by the 26S proteasome.[7][8] The PROTAC molecule is then released and can act catalytically to induce the degradation of multiple target protein molecules.[1][8]

Data Presentation: Target Selectivity Profile

The selectivity of this compound is critical for its utility as a chemical probe and therapeutic agent. Its profile has been characterized through targeted Western blot analysis and unbiased, proteome-wide mass spectrometry.

Selectivity within the BET Family

This compound was assessed for its ability to degrade BRD4 and its closely related family members, BRD2 and BRD3. Human acute myeloid leukemia (AML) cells (MV4;11) were treated with the degrader for 18 hours, followed by immunoblot analysis. The results demonstrate potent and preferential degradation of BET family proteins.[4]

| Target Protein | Degradation at 100 nM | Notes |

| BRD4 | > 85% reduction | Strong and potent degradation observed.[4] |

| BRD3 | Significant reduction | Also targeted for degradation.[4][9] |

| BRD2 | Significant reduction | Also targeted for degradation.[4][9] |

Proteome-Wide Selectivity

To assess global selectivity, a quantitative proteomic study was performed. A human AML cell line (MV4;11) was treated with this compound (as dBET1) for 2 hours, and the relative abundance of thousands of proteins was measured using mass spectrometry. The results highlight the exceptional specificity of the degrader for the BET family.[4]

| Parameter | Result |

| Total Proteins Quantified | 7429 |

| Proteins Significantly Depleted | 3 |

| Identity of Depleted Proteins | BRD2, BRD3, BRD4 |

| Conclusion | Highly selective degradation of BET family members with no significant off-target degradation observed across the proteome.[4] |

BRD4 Signaling Pathway

BRD4 is a critical transcriptional coactivator that plays a key role in regulating the expression of major oncogenes and inflammatory genes, primarily through its interaction with acetylated histones and transcription factors.[10] Two of the most important pathways regulated by BRD4 are those driven by c-MYC and NF-κB.[11][12][13] By degrading BRD4, this compound effectively downregulates these critical signaling axes.[3]

Experimental Protocols

The following protocols provide a framework for assessing the selectivity and efficacy of BRD4 degraders.

Cell Culture and Treatment

-

Cell Line: Use a relevant human cell line, such as MV4;11 (AML) or HeLa (cervical cancer).

-

Culture Conditions: Culture cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

-

Treatment: Seed cells to achieve 60-70% confluency. Prepare stock solutions of this compound in DMSO. Dilute to final concentrations in culture medium and treat cells for the desired time points (e.g., 2, 4, 8, 18, 24 hours). Ensure the final DMSO concentration is ≤ 0.1%.

Western Blotting for Protein Degradation

This method is used to quantify the reduction of specific proteins following treatment.[14][15][16]

-

Lysis: After treatment, wash cells with ice-cold PBS. Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.[17]

-

Quantification: Determine protein concentration using a BCA assay.

-

Electrophoresis: Load 20-30 µg of protein per lane onto an SDS-PAGE gel (e.g., 4-12% Bis-Tris).

-

Transfer: Transfer separated proteins to a PVDF membrane.

-

Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST).[14]

-

Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-BRD4, anti-BRD2, anti-BRD3, anti-Vinculin as a loading control) overnight at 4°C.

-

Secondary Antibody: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image with a digital imager.

-

Analysis: Quantify band intensities using software like ImageJ. Normalize target protein levels to the loading control.

Quantitative Proteomics for Global Selectivity

This unbiased approach identifies all proteins that are degraded upon treatment.[18][19]

-

Sample Preparation: Treat cells (e.g., MV4;11) with 1 µM this compound or DMSO vehicle for 2-4 hours in biological triplicate. Harvest and lyse cells.

-

Protein Digestion: Reduce, alkylate, and digest proteins into peptides using trypsin.

-

LC-MS/MS Analysis: Analyze peptide mixtures using liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) on a high-resolution instrument (e.g., Orbitrap).

-

Data Analysis: Process the raw mass spectrometry data using a software suite like MaxQuant. Perform label-free quantification (LFQ) to determine the relative abundance of proteins between the treated and control groups.

-

Hit Identification: Identify proteins with statistically significant decreased abundance in the degrader-treated samples compared to the DMSO control. A typical threshold is a fold-change < 0.5 and a p-value < 0.05.

Experimental Workflow Visualization

The process of characterizing a novel PROTAC degrader follows a logical workflow from initial design to comprehensive selectivity profiling.

References

- 1. portlandpress.com [portlandpress.com]

- 2. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Selective Target Protein Degradation via Phthalimide Conjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A Novel BRD Family PROTAC Inhibitor dBET1 Exerts Great Anti-Cancer Effects by Targeting c-MYC in Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. BET Family Protein BRD4: An Emerging Actor in NFκB Signaling in Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Brd4 maintains constitutively active NF-κB in cancer cells by binding to acetylated RelA - PMC [pmc.ncbi.nlm.nih.gov]

- 12. MYC protein stability is negatively regulated by BRD4 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Western blot protocol | Abcam [abcam.com]

- 15. Western Blot Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 16. Western Blot Protocol [protocols.io]

- 17. bio-rad.com [bio-rad.com]

- 18. Quantitative Proteomics Reveals Cellular Off-Targets of a DDR1 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Targeted protein degradation reveals BET bromodomains as the cellular target of Hedgehog pathway inhibitor-1 - PMC [pmc.ncbi.nlm.nih.gov]

Cellular pathways affected by BRD4 degradation

An In-depth Technical Guide on Cellular Pathways Affected by BRD4 Degradation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bromodomain-containing protein 4 (BRD4), a member of the Bromodomain and Extra-Terminal (BET) family, is a critical epigenetic reader that regulates gene expression, playing a pivotal role in cellular proliferation, cell cycle progression, and oncogenesis.[1][2] While small-molecule inhibitors like JQ1 have shown therapeutic promise by displacing BRD4 from chromatin, they can lead to incomplete target inhibition and compensatory BRD4 accumulation.[3] The advent of Proteolysis Targeting Chimeras (PROTACs) has enabled a new therapeutic modality: targeted degradation of the entire BRD4 protein.[4][5] This approach offers a more robust and sustained silencing of BRD4-dependent pathways. This guide provides a comprehensive overview of the core cellular pathways modulated by BRD4 degradation, presents quantitative data on its effects, details key experimental methodologies, and visualizes complex interactions to support advanced research and drug development.

Core Cellular Pathways Modulated by BRD4 Degradation

Targeted degradation of BRD4 initiates a cascade of downstream effects, profoundly impacting transcriptional programs that govern cell fate. Unlike inhibition, which only blocks the bromodomain-binding function, degradation eliminates the protein's scaffolding and enzymatic activities, leading to more pronounced biological outcomes.[3]

Transcriptional Regulation and the MYC Oncogene

The most well-characterized downstream effector of BRD4 is the MYC oncogene, a master regulator of cell growth and proliferation.[1] BRD4 is recruited to super-enhancer regions of the MYC gene, where it activates transcription.[6]

-

Transcriptional Suppression : Degradation of BRD4 via PROTACs (e.g., dBET6, QCA570) effectively evicts it from the MYC super-enhancer, leading to a potent, dose-dependent decrease in MYC mRNA expression.[1][7] This is a primary mechanism of the anti-proliferative effects observed in numerous cancers.[6]

-

Paradoxical Effect on MYC Protein Stability : While suppressing MYC transcription, BRD4 degradation has been shown to paradoxically increase the stability of the MYC protein.[8][9] This is because BRD4 possesses intrinsic kinase activity that phosphorylates MYC at Threonine 58, a signal for ubiquitination and subsequent proteasomal degradation.[8][10] When BRD4 is degraded, this phosphorylation event is lost, leading to a more stable MYC protein.[9][11] Despite this, the profound suppression of transcription results in an overall decrease in MYC activity.

Cell Cycle Progression

BRD4 is essential for the transcription of genes that regulate cell cycle progression.[12] Its degradation potently halts this process, primarily by inducing G0/G1 phase arrest.[13][14]

-

Mechanism : BRD4 degradation leads to the downregulation of key cell cycle regulators. This includes the suppression of oncogenes like MYC and the upregulation of cyclin-dependent kinase inhibitors such as p21.[2][15] Studies in mouse embryonic fibroblasts show that BRD4 knockout or degradation causes defects in S-phase progression and a failure to complete replication, ultimately preventing mitosis.[14][16] RNA-sequencing analysis in cancer stem-like cells treated with the BRD4 degrader ARV-771 confirmed significant downregulation of genes associated with the cell cycle.[17]

Apoptosis (Programmed Cell Death)

By altering the expression of key survival and death-promoting genes, BRD4 degradation is a potent inducer of apoptosis.[13][18] This effect is often more pronounced with degraders compared to inhibitors.[3] BRD4 can regulate both the intrinsic (mitochondrial) and extrinsic (death receptor-mediated) apoptosis pathways.[18][19]

-

Gene Regulation : BRD4 degradation leads to the downregulation of anti-apoptotic proteins such as BCL-2, BCL-xL, MCL-1, and Survivin.[18][20] Concurrently, it can upregulate the expression of pro-apoptotic proteins like BIM and PUMA.[18] This imbalance shifts the cellular signaling towards apoptosis, leading to caspase activation and cell death.

DNA Damage Response (DDR)

Recent evidence highlights a critical role for BRD4 in maintaining genomic stability. Its removal induces significant DNA damage and impairs the cell's ability to respond to it.[12][16]

-

R-Loop Accumulation : BRD4 helps prevent the formation of R-loops (three-stranded nucleic acid structures of RNA and DNA) during transcription.[14][21] Degradation of BRD4 leads to R-loop accumulation, which causes DNA double-strand breaks (DSBs) and replication stress.[16][21]

-

DDR Gene Expression : BRD4 is required for the expression of key DDR genes, including ATM, ATR, and H2AX.[14][16] Consequently, BRD4-degraded cells exhibit extensive DNA damage, as marked by γH2AX, and a compromised ability to repair it.[12]

Autophagy and Lysosomal Function

BRD4 acts as a transcriptional repressor of autophagy and lysosomal genes.[22] Therefore, its degradation enhances these cellular clearance pathways.

-

Mechanism : BRD4 binds to the promoter regions of autophagy-related genes, suppressing their expression.[22] Upon BRD4 degradation, this repression is lifted, leading to increased expression of genes like LC3 and p62, enhanced autophagic flux, and improved degradation of protein aggregates.[22] This pathway is distinct from the other anti-cancer effects and suggests therapeutic potential for diseases characterized by protein aggregation, such as neurodegenerative disorders, though this has been questioned in Alzheimer's models.[23]

Immune Modulation and PD-L1 Expression

BRD4 degradation has been shown to modulate the tumor immune microenvironment by downregulating the immune checkpoint molecule Programmed Death-Ligand 1 (PD-L1).[1][7]

-

Impact : Both baseline and interferon-gamma-induced PD-L1 expression are strongly decreased in cancer cell lines following treatment with BRD4 degraders.[1][7] This suggests that BRD4 degradation could reduce immune evasion by cancer cells and potentially synergize with immune checkpoint inhibitor therapies.

Quantitative Analysis of BRD4 Degradation Effects

The efficacy of BRD4 degraders is quantified by their half-maximal degradation concentration (DC50) and their half-maximal inhibitory concentration (IC50) for cell proliferation.

Table 1: Efficacy of Representative BRD4 Degraders in Cancer Cell Lines

| Degrader | Cell Line | Cancer Type | IC50 (Proliferation) | DC50 (BRD4 Degradation) | Citation(s) |

|---|---|---|---|---|---|

| dBET6 | Various Solid Tumors | Colon, Breast, etc. | 0.001 - 0.5 µM | Not Specified | [1] |

| QCA570 | 5637, T24, J82 | Bladder Cancer | Not Specified | ~1 nM | [20] |

| ARV-825 | HeLa | Cervical Cancer | Not Specified | <100 nM | [2] |

| PROTAC 1 | Burkitt's Lymphoma | Hematologic | <1 nM (Degradation) | <1 nM | [24] |

| PROTAC 3 | RS4;11 | Leukemia | 51 pM | 0.1 - 0.3 nM | [24] |

| CFT-2718 | H69 | Small-cell Lung Cancer | Not Specified | ≤1 nM |[25] |

Table 2: Key Gene Expression Changes Following BRD4 Degradation

| Gene | Change | Cell Line(s) | Method | Effect | Citation(s) |

|---|---|---|---|---|---|

| MYC | Down | Various | qPCR, RNA-seq | Anti-proliferative | [1][7][26] |

| PD-L1 | Down | Various Solid Tumors | qPCR | Immune activation | [1][7] |

| EZH2 | Down | J82, T24 (Bladder) | qPCR | Anti-proliferative | [26] |

| p21 (CDKN1A) | Up | HeLa, MV4-11 | qPCR | Cell cycle arrest | [2][15] |

| BCL-2 | Down | Not Specified | Not Specified | Pro-apoptotic | [18] |

| SNAI1/SNAI2 | Down | DU 145 (Prostate) | qPCR, Western | Inhibits EMT | [27] |

| Autophagy Genes | Up | HeLa, U2OS | qPCR, Western | Induces autophagy |[22] |

Key Experimental Methodologies

Studying the effects of BRD4 degradation requires a combination of molecular and cellular biology techniques to assess protein levels, gene expression, and cellular phenotypes.

Western Blotting for Protein Degradation

This is the primary method to confirm and quantify the degradation of BRD4 and its downstream targets.

-

Protocol Outline :

-

Cell Culture and Treatment : Seed cells (e.g., HepG2, HCT116) in 12-well plates.[28][29] Treat with a dose range of the BRD4 degrader (e.g., 1 nM to 10 µM) or a fixed concentration over a time course (e.g., 1 to 24 hours).[20] Include vehicle (DMSO) and negative controls.

-

Cell Lysis : Wash cells with cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification : Determine protein concentration using a BCA or Bradford assay.

-

SDS-PAGE and Transfer : Load equal amounts of protein onto a polyacrylamide gel. Separate proteins by electrophoresis and transfer to a PVDF or nitrocellulose membrane.

-

Immunoblotting : Block the membrane (e.g., with 5% non-fat milk or BSA in TBST). Incubate with a primary antibody against BRD4 (and other targets like MYC, p21, GAPDH/α-Tubulin as a loading control). Wash and incubate with a species-appropriate HRP- or fluorescently-conjugated secondary antibody.

-

Detection and Quantification : Visualize bands using an imaging system (e.g., LI-COR Odyssey).[28] Quantify band intensity using software like ImageJ or Image Studio Lite.[20][28] Normalize target protein levels to the loading control.

-

Analysis : Plot normalized protein levels against degrader concentration to calculate the DC50 value using a sigmoidal dose-response curve in software like GraphPad Prism.[28]

-

Quantitative PCR (qPCR) for Gene Expression

qPCR is used to measure changes in mRNA levels of BRD4 target genes.

-

Protocol Outline :

-

Cell Treatment : Treat cells as described for Western blotting (typically for 16-24 hours to allow for transcriptional changes).[1][2]

-

RNA Isolation : Isolate total RNA using a commercial kit (e.g., RNeasy Mini Kit).[1]

-

Reverse Transcription : Synthesize cDNA from the isolated RNA using reverse transcriptase and random primers.[1]

-

qPCR Reaction : Set up qPCR reactions using cDNA, gene-specific primers (for targets like MYC, PD-L1, and a housekeeping gene like ACTIN or GAPDH), and a SYBR Green or TaqMan-based master mix.

-

Data Analysis : Analyze the amplification data. Calculate the relative expression levels of target genes using the ΔΔCt method, normalizing to the housekeeping gene.

-

Apoptosis Assay via Flow Cytometry

Annexin V and Propidium Iodide (PI) staining is a standard method to quantify apoptosis.

-

Protocol Outline :

-

Cell Treatment : Incubate cells with the BRD4 degrader for a specified time (e.g., 48 hours).[1]

-

Staining : Harvest cells (including supernatant to collect floating apoptotic cells). Wash with PBS and resuspend in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI.[1]

-

Flow Cytometry : Analyze the stained cells on a flow cytometer.

-

Data Analysis : Gate the cell populations:

-

Annexin V- / PI- : Live cells

-

Annexin V+ / PI- : Early apoptotic cells

-

Annexin V+ / PI+ : Late apoptotic/necrotic cells

-

Quantify the percentage of cells in each quadrant to determine the level of apoptosis induced by the degrader.

-

-

Conclusion and Future Directions

Targeted degradation of BRD4 represents a powerful therapeutic strategy that affects a multitude of interconnected cellular pathways, including transcription, cell cycle, apoptosis, and DNA damage response. The ability of BRD4 degraders to achieve robust and sustained protein removal offers significant advantages over traditional inhibition, translating to superior anti-proliferative and pro-apoptotic activity in preclinical models.[1][3]

Future research will likely focus on developing degraders with improved tissue specificity and oral bioavailability, exploring synergistic combinations with other anti-cancer agents (such as chemotherapy or immunotherapy), and expanding the therapeutic application of BRD4 degradation beyond oncology into areas like inflammatory and fibrotic diseases.[1][5] Understanding the complex interplay of the pathways described in this guide is crucial for rationally designing next-generation therapies that harness the full potential of targeted protein degradation.

References

- 1. Degradation of BRD4 - a promising treatment approach not only for hematologic but also for solid cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Selective Small Molecule Induced Degradation of the BET Bromodomain Protein BRD4 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ashpublications.org [ashpublications.org]

- 4. BRD4: a general regulator of transcription elongation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What are BRD4 degraders and how do they work? [synapse.patsnap.com]

- 6. BRD4 degradation blocks expression of MYC and multiple forms of stem cell resistance in Ph+ chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pnas.org [pnas.org]

- 9. pnas.org [pnas.org]

- 10. MYC protein stability is negatively regulated by BRD4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. [PDF] MYC protein stability is negatively regulated by BRD4 | Semantic Scholar [semanticscholar.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. biorxiv.org [biorxiv.org]

- 15. Targeting Brd4 for cancer therapy: inhibitors and degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 16. biorxiv.org [biorxiv.org]

- 17. researchgate.net [researchgate.net]

- 18. Regulation of programmed cell death by Brd4 - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Frontiers | Lethal activity of BRD4 PROTAC degrader QCA570 against bladder cancer cells [frontiersin.org]

- 21. researchgate.net [researchgate.net]

- 22. Bromodomain Protein BRD4 Is a Transcriptional Repressor of Autophagy and Lysosomal Function - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Degradation and inhibition of epigenetic regulatory protein BRD4 exacerbate Alzheimer’s disease-related neuropathology in cell models - PMC [pmc.ncbi.nlm.nih.gov]

- 24. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Evaluation of the Small-molecule BRD4 Degrader CFT-2718 in Small-cell Lung Cancer and Pancreatic Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. BRD4 regulates key transcription factors that drive epithelial-mesenchymal transition in castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 28. reactionbiology.com [reactionbiology.com]

- 29. researchgate.net [researchgate.net]

In-Depth Technical Guide: PROTAC BRD4 Degrader-12

CAS Number: 2417370-90-0 Synonyms: Compound 9c

This technical guide provides a comprehensive overview of PROTAC BRD4 Degrader-12, a potent chimeric molecule designed for the targeted degradation of the bromodomain and extra-terminal domain (BET) protein BRD4. This document is intended for researchers, scientists, and drug development professionals interested in the application of Proteolysis Targeting Chimeras (PROTACs) for epigenetic modulation and oncology research.

Introduction to BRD4 and PROTAC Technology

The BET family of proteins, particularly BRD4, are critical epigenetic readers that regulate gene transcription. BRD4 binds to acetylated lysine residues on histones, recruiting transcriptional machinery to promoters and enhancers, thereby activating key oncogenes such as c-MYC. Its role in driving cellular proliferation and cell cycle progression has made it a prime target for cancer therapy.

PROTAC technology represents a novel therapeutic modality that harnesses the cell's own ubiquitin-proteasome system to eliminate target proteins. These heterobifunctional molecules consist of two ligands connected by a linker: one binds to the protein of interest (POI), and the other recruits an E3 ubiquitin ligase. This induced proximity leads to the ubiquitination and subsequent degradation of the POI.

This compound: Compound Profile

This compound, also known as compound 9c, is a bifunctional molecule that links a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase with a potent BRD4-binding moiety.[1][2][3][4][5] This specific degrader has been explored for its potential in targeted cancer therapy, particularly through conjugation with antibodies to form Degrader-Antibody Conjugates (DACs) for specific delivery to tumor cells.

Chemical Properties

| Property | Value | Reference |

| CAS Number | 2417370-90-0 | [6] |

| Molecular Formula | C62H77F2N9O12S4 | [6][7] |

| Molecular Weight | 1306.58 g/mol | [6] |

| Appearance | White to light yellow solid | [1] |

Mechanism of Action

This compound functions by inducing the formation of a ternary complex between BRD4 and the VHL E3 ligase complex. This proximity facilitates the transfer of ubiquitin from the E3 ligase to BRD4, marking it for recognition and degradation by the 26S proteasome. The catalytic nature of this process allows for the degradation of multiple BRD4 molecules by a single PROTAC molecule.

Biological Activity & Quantitative Data

The primary application of this compound has been as a payload in Degrader-Antibody Conjugates (DACs). Its efficacy has been demonstrated in prostate cancer cell lines.

| Cell Line | Delivery Method | DC50 (nM) | Target Antigen | Reference |

| PC3 (Prostate Cancer) | STEAP1 Antibody Conjugate | 0.39 | STEAP1 | [1][2][3][6] |

| PC3 (Prostate Cancer) | CLL1 Antibody Conjugate | 0.24 | CLL1 | [1][2][3][6] |

DC50: Half-maximal degradation concentration.

Downstream Signaling Pathway

BRD4 is a key regulator of the proto-oncogene c-MYC. By binding to super-enhancers associated with the c-MYC gene, BRD4 promotes its transcription. The degradation of BRD4 by this compound leads to the downregulation of c-MYC mRNA and protein levels, subsequently inhibiting cell proliferation and promoting apoptosis in cancer cells dependent on this pathway.

Experimental Protocols & Workflow

The evaluation of a PROTAC like BRD4 Degrader-12 follows a standardized workflow to characterize its efficacy and mechanism of action.

Protocol: Western Blot for BRD4 Degradation

This protocol provides a general framework for assessing protein degradation via Western Blot.

-

Cell Culture and Treatment:

-

Seed cells (e.g., PC3) in 6-well plates at a density of 0.5 x 10^6 cells/well and allow them to adhere overnight.

-

Treat cells with a serial dilution of this compound (e.g., 0.1 nM to 1000 nM) for a specified time (e.g., 4, 8, 16, or 24 hours). Include a vehicle control (e.g., 0.1% DMSO).

-

-

Cell Lysis:

-

Wash cells twice with ice-cold PBS.

-

Add 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate on ice for 30 minutes, vortexing occasionally.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

-

-

SDS-PAGE and Transfer:

-

Normalize protein amounts for all samples. Load 20-30 µg of total protein per lane onto an SDS-PAGE gel (e.g., 4-12% Bis-Tris).

-

Run the gel at 120V until the dye front reaches the bottom.

-

Transfer the proteins to a PVDF membrane using a wet or semi-dry transfer system.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against BRD4 (e.g., rabbit anti-BRD4, 1:1000 dilution) overnight at 4°C.

-

Incubate with a loading control antibody (e.g., mouse anti-β-actin, 1:5000 dilution) concurrently or after stripping.

-

Wash the membrane 3 times with TBST for 5 minutes each.

-

Incubate with HRP-conjugated secondary antibodies (e.g., anti-rabbit IgG and anti-mouse IgG, 1:2000 dilution) for 1 hour at room temperature.

-

Wash the membrane 3 times with TBST for 5 minutes each.

-

-

Detection and Analysis:

-

Apply an enhanced chemiluminescence (ECL) substrate.

-

Capture the signal using a digital imager.

-

Quantify band intensities using image analysis software (e.g., ImageJ). Normalize BRD4 band intensity to the loading control. Calculate the percentage of remaining BRD4 relative to the vehicle control to determine DC50 and Dmax values.

-

Protocol: Cell Viability Assay (CellTiter-Glo®)

This protocol outlines the measurement of cell viability based on ATP levels.

-

Cell Seeding:

-

Seed cells in an opaque-walled 96-well plate at a density of 5,000 cells/well in 100 µL of culture medium.

-

Incubate for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in culture medium.

-

Add the compounds to the wells and incubate for a desired period (e.g., 72 hours). Include wells for vehicle control (no drug) and background (no cells).

-

-

Assay Procedure:

-

Equilibrate the 96-well plate and the CellTiter-Glo® reagent to room temperature for at least 30 minutes.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Place the plate on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Data Acquisition and Analysis:

-

Measure luminescence using a plate reader.

-

Subtract the average background luminescence from all experimental wells.

-

Normalize the data to the vehicle control (set as 100% viability).

-

Plot the results as percent viability versus log-transformed drug concentration and fit a dose-response curve to calculate the EC50 value.

-

Protocol: Quantitative Real-Time PCR (qRT-PCR) for c-MYC Expression

This protocol describes the quantification of c-MYC mRNA levels.

-

Cell Treatment and RNA Extraction:

-

Treat cells in a 6-well plate as described for the Western Blot protocol.

-

After the treatment period (e.g., 24 hours), wash cells with PBS and lyse them directly in the well using a lysis buffer from an RNA extraction kit (e.g., RNeasy Mini Kit).

-

Extract total RNA according to the manufacturer's protocol.

-

Assess RNA quantity and purity using a spectrophotometer (e.g., NanoDrop).

-

-

cDNA Synthesis:

-

Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit (e.g., iScript™ cDNA Synthesis Kit) following the manufacturer's instructions.

-

-

qPCR Reaction:

-

Prepare the qPCR reaction mix in a 96-well qPCR plate. For each reaction (typically 20 µL total volume):

-

10 µL of 2x SYBR Green Master Mix

-

1 µL of forward primer (10 µM stock)

-

1 µL of reverse primer (10 µM stock)

-

2 µL of diluted cDNA (e.g., 1:10 dilution)

-

6 µL of nuclease-free water

-

-

Example Primers:

-

c-MYC Forward: 5'-GCTGCTTAGACGCTGGATTT-3'

-

c-MYC Reverse: 5'-TAACGTTGAGGGGCATCG-3'

-

GAPDH (Housekeeping) Forward: 5'-GAAGGTGAAGGTCGGAGTC-3'

-

GAPDH (Housekeeping) Reverse: 5'-GAAGATGGTGATGGGATTTC-3'

-

-

Run the plate in a real-time PCR machine with a standard cycling program (e.g., 95°C for 3 min, followed by 40 cycles of 95°C for 15 sec and 60°C for 60 sec).

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for c-MYC and the housekeeping gene (GAPDH).

-

Calculate the relative expression of c-MYC using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the vehicle-treated control.

-

Conclusion

This compound (CAS 2417370-90-0) is a potent VHL-recruiting degrader of the epigenetic reader BRD4. Its sub-nanomolar degradation efficacy, particularly when targeted via antibody conjugates, highlights its potential as a valuable research tool and a payload for developing novel cancer therapeutics. The methodologies and data presented in this guide provide a comprehensive resource for scientists working to harness the power of targeted protein degradation.

References

- 1. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]

- 2. ch.promega.com [ch.promega.com]

- 3. promega.com [promega.com]

- 4. Antibody-Mediated Delivery of Chimeric BRD4 Degraders. Part 2: Improvement of In Vitro Antiproliferation Activity and In Vivo Antitumor Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. CellTiter-Glo® Luminescent Cell Viability Assay [promega.kr]

- 6. promega.com [promega.com]

- 7. mcgill.ca [mcgill.ca]

Methodological & Application

Application Notes and Protocols for PROTAC BRD4 Degrader-12 in In Vitro Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the in vitro evaluation of PROTAC BRD4 Degrader-12, a bifunctional molecule designed to induce the degradation of the bromodomain-containing protein 4 (BRD4). This document outlines the mechanism of action, key in vitro assays, detailed experimental protocols, and data interpretation for researchers investigating the therapeutic potential of this targeted protein degrader.

Introduction

This compound is a proteolysis-targeting chimera (PROTAC) that co-opts the ubiquitin-proteasome system to selectively eliminate BRD4 protein. It consists of a ligand that binds to BRD4 and another ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2] This ternary complex formation facilitates the ubiquitination of BRD4, marking it for degradation by the 26S proteasome.[3] By degrading BRD4, this PROTAC disrupts its role in transcriptional regulation, leading to downstream effects on oncogenes such as c-Myc and KLF5.[4][5]

Mechanism of Action

This compound operates through a catalytic mechanism, where a single molecule can induce the degradation of multiple BRD4 proteins. This event-driven pharmacology offers potential advantages over traditional occupancy-based inhibitors.

Caption: Mechanism of Action of this compound.

Quantitative Data Summary

The following table summarizes the known quantitative data for this compound. This data is derived from studies where the degrader was conjugated to antibodies for targeted delivery.

| Parameter | Cell Line | Condition | Value | Reference |

| DC50 | PC3 | Conjugated with STEAP1 antibody | 0.39 nM | [1][2] |

| DC50 | PC3 | Conjugated with CLL1 antibody | 0.24 nM | [1][2] |

Note: DC50 is the concentration of the degrader that results in 50% degradation of the target protein. Further experiments are required to determine the DC50 and IC50 values of the unconjugated this compound in various cell lines.

Experimental Protocols

Detailed methodologies for key in vitro cell-based assays are provided below. These protocols are based on established methods for characterizing BRD4-targeting PROTACs and can be adapted for this compound.

Western Blotting for BRD4 Degradation

This assay is fundamental for assessing the ability of this compound to induce the degradation of BRD4 protein.

Workflow:

Caption: Western Blotting Experimental Workflow.

Protocol:

-

Cell Seeding: Plate cells (e.g., PC3, MDA-MB-231, HeLa) in 6-well or 12-well plates at a density that will result in 70-80% confluency at the time of harvest.[6][7]

-

Treatment: The following day, treat the cells with various concentrations of this compound (e.g., 0.1 nM to 10 µM) for a specified duration (e.g., 4, 8, 16, 24 hours).[1] Include a vehicle control (e.g., 0.1% DMSO).

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[7]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer and separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against BRD4 (e.g., 1:1000 dilution) overnight at 4°C.[6]

-

As a loading control, also probe for a housekeeping protein such as GAPDH, β-actin, or α-tubulin.[1][6]

-

Wash the membrane three times with TBST and incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

-

Imaging and Data Analysis:

Cell Viability Assay (e.g., CCK-8 or MTT)

This assay measures the effect of BRD4 degradation on cell proliferation and viability.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 3,000-5,000 cells/well).[9]

-

Treatment: After 24 hours, treat the cells with a range of concentrations of this compound.

-

Incubation: Incubate the cells for a desired period (e.g., 72 hours).

-

Assay:

-

For CCK-8: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.[9]